blood group A antigen pentaose type 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

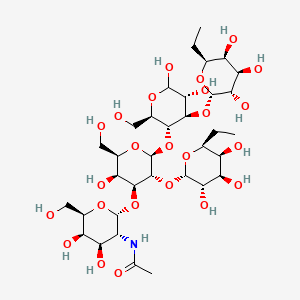

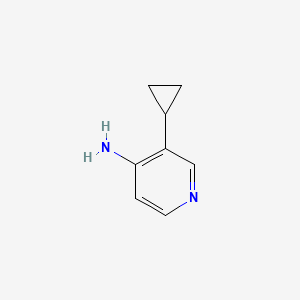

The blood group A antigen pentaose type 1 is a specific type of antigen found on red blood cells in individuals with blood type A . Blood types are determined by the presence or absence of certain antigens – substances that can trigger an immune response if they are foreign to the body .

Synthesis Analysis

The synthesis of blood group A antigen involves specific glycosyltransferase enzymes. The ABO gene, which determines blood type, encodes these enzymes. They attach sugar molecules to the oligosaccharide chain, creating the specific antigen structure .

Molecular Structure Analysis

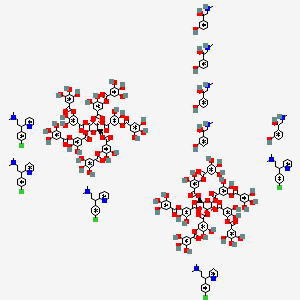

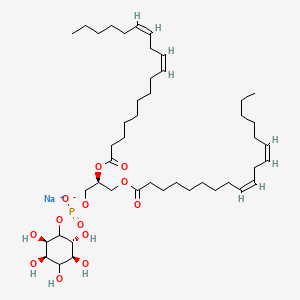

The molecular formula of the blood group A antigen pentaose type 1 is C34 H58 N2 O25 . It is a glycoprotein, meaning it consists of a protein attached to a carbohydrate (a sugar molecule). The specific structure of the carbohydrate determines the blood type .

Chemical Reactions Analysis

The blood group A antigen pentaose type 1 is involved in various chemical reactions in the body. For example, it plays a role in the immune response when foreign substances enter the body . The antigen can trigger an immune response, leading to the destruction of foreign cells .

Physical And Chemical Properties Analysis

The blood group A antigen pentaose type 1 is a glycoprotein with a molecular weight of 894.82 . It is a laboratory reagent used for research and development .

Scientific Research Applications

Cancer Immunotherapy

The blood group A antigen pentaose type 1 has been explored as a potential tool in cancer immunotherapy. Researchers have investigated the use of ABO blood group antigens to activate the complement system’s killer cell capacity, which can target and reduce tumor cells. This approach is particularly promising for solid tumors where the expression of blood group antigens on the tumor cell membrane can make them more recognizable to the immune system .

Stem Cell Research

In stem cell research, the blood group A antigen pentaose type 1 epitope has been identified on glycoproteins expressed on human induced pluripotent stem (hiPS) cells. This discovery is significant for characterizing cell surface glycan structures and could lead to advancements in stem cell therapies and regenerative medicine .

Glycan Structure Analysis

The antigen is used in the study of glycan structures on cell surfaces. It serves as an epitope for monoclonal antibodies, which are crucial for monitoring changes in cell surface glycan structures with high sensitivity and specificity. This application is vital for understanding cell biology and the development of glycan-targeted therapies .

Mechanism of Action

Target of Action

The primary targets of the blood group A antigen are the ABO blood group antigens . These antigens are carbohydrates linked to glycoproteins and glycolipids . They are widely distributed in red blood cells, platelets, white blood cells, plasma proteins, certain tissues, and various cell surface enzymes .

Mode of Action

The blood group A antigen binds to the corresponding antibodies in human serum . This binding stimulates the body’s immune system to induce erythrocyte-like lysis, which can eliminate tumor cells and reduce the tumor volume .

Biochemical Pathways

The interaction between the blood group A antigen and its corresponding antibodies activates the complement system . This activation increases the content of the C5b-9 complement membrane attack complex and the proportion of NK cells . These changes can inhibit tumor cell proliferation .

Pharmacokinetics

Given that these antigens are widely distributed in the body, it can be inferred that they have a broad distribution and potentially significant bioavailability .

Result of Action

The result of the blood group A antigen’s action is a significant reduction in tumor volume . In vitro cell-based experiments have shown that tumor cells expressing blood group A antigens exhibit significantly inhibited cell proliferation when added to serum containing blood group A antibodies .

Action Environment

It is known that the expression of abo blood group antigens can be affected by disease states . For example, malignant tumors of tissues that normally contain ABH antigens often lack ABO blood group antigen expression .

Safety and Hazards

There are certain safety considerations associated with the blood group A antigen pentaose type 1. For example, it is crucial to ensure that blood transfusions are carried out between compatible blood types to avoid triggering an immune response . Additionally, some research suggests that individuals with blood type A may be at a higher risk of certain diseases, including COVID-19 .

Future Directions

properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO24/c1-4-10-16(40)21(45)23(47)32(52-10)58-28-25(49)30(50)51-14(8-38)26(28)56-34-29(59-33-24(48)22(46)17(41)11(5-2)53-33)27(19(43)13(7-37)55-34)57-31-15(35-9(3)39)20(44)18(42)12(6-36)54-31/h10-34,36-38,40-50H,4-8H2,1-3H3,(H,35,39)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,24-,25+,26+,27-,28+,29+,30?,31+,32-,33-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSSOBJOMCQZRC-HTWCDCFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)CC)O)O)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CC)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

blood group A antigen pentaose type 1 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B594293.png)

![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)

![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)